Batabulin sodium (CAS 195533-98-3), also known as T138067 sodium, is a highly selective, irreversible inhibitor of microtubule polymerization. Unlike classical reversible anti-mitotic agents, it covalently modifies the conserved Cys-239 residue on the β1, β2, and β4 tubulin isotypes. Procured primarily as the sodium salt to ensure reliable solubility and formulation stability for in vivo applications, this compound is a critical benchmark material for research into multidrug-resistant (MDR) malignancies and vascular disrupting agents (VDAs). Its ability to induce rapid cytoskeletal collapse and G2/M cell cycle arrest makes it an indispensable tool for oncology drug discovery programs requiring a covalent mechanism of action .
Substituting Batabulin sodium with reversible tubulin binders (such as paclitaxel or vincristine) fundamentally alters experimental outcomes, as reversible agents are highly susceptible to P-glycoprotein (P-gp) efflux pumps and specific tubulin mutations, leading to rapid loss of efficacy in multidrug-resistant (MDR) models. Furthermore, attempting to substitute the sodium salt with Batabulin free base (CAS 195533-53-0) introduces severe formulation bottlenecks. The free base exhibits poor aqueous compatibility, increasing the risk of precipitation during intravenous dosing or cell culture media preparation. The sodium salt ensures reproducible solubility profiles (up to 30 mg/mL in DMSO) and stable pharmacokinetics, which are mandatory for rigorous in vivo efficacy studies and consistent assay reproducibility[1].
For preclinical procurement, the salt form of a compound dictates its utility in animal models. Batabulin sodium provides a significant handling advantage over the free base form. It achieves high solubility in standard organic solvents (up to 30 mg/mL in DMSO or DMF) and allows for controlled dilution into aqueous buffers (e.g., 0.25 mg/mL in a 1:3 ethanol:PBS solution) without immediate precipitation. This predictable solubility profile prevents dosing artifacts and ensures that the administered concentration matches the intended dose, a critical factor for reproducible xenograft studies.
| Evidence Dimension | Stock solubility and aqueous handling |
| Target Compound Data | Batabulin Sodium (30 mg/mL in DMSO; stable aqueous dilutions for dosing) |
| Comparator Or Baseline | Batabulin Free Base (Highly hydrophobic, prone to aqueous precipitation) |
| Quantified Difference | Enables reliable 10-30 mg/mL stock generation and reproducible in vivo formulation. |
| Conditions | Standard laboratory formulation (DMSO/DMF stock, ethanol/PBS dilution) |
Procuring the sodium salt eliminates formulation bottlenecks and prevents precipitation-induced dosing errors in costly in vivo efficacy studies.
A primary reason buyers select Batabulin sodium over classical tubulin inhibitors is its sustained efficacy in resistant cell lines. While standard agents like vincristine lose potency against P-glycoprotein-overexpressing tumors, Batabulin sodium maintains potent cytotoxicity. In vivo, a 40 mg/kg dose of Batabulin effectively reduces tumor volume in both drug-sensitive CCRF-CEM and multidrug-resistant CEM/VBL100 mouse xenograft models. In vitro, it demonstrates IC50 values ranging from 11 to 165 nM across a broad panel of both sensitive and resistant lines[1].
| Evidence Dimension | In vivo tumor volume reduction in MDR models |
| Target Compound Data | Batabulin Sodium (40 mg/kg induces significant tumor reduction in CEM/VBL100) |
| Comparator Or Baseline | Vinca Alkaloids / Taxanes (Loss of efficacy in VBL100 due to efflux) |
| Quantified Difference | Retains nanomolar potency (11-165 nM) and in vivo efficacy regardless of MDR status. |
| Conditions | CCRF-CEM and CEM/VBL100 mouse xenograft models |
It provides a reliable positive control and therapeutic benchmark for screening pipelines targeting efflux-mediated drug resistance.
Batabulin sodium differentiates itself from common procurement alternatives (like colchicine or paclitaxel) through its covalent mechanism of action. It irreversibly binds to Cys-239 on specific β-tubulin isotypes (β1, β2, β4), inhibiting bovine brain tubulin polymerization with an IC50 of 2 µM in cell-free assays. In MCF-7 cells, exposure to 100 nM Batabulin for 48 hours results in 50-80% of the population undergoing apoptosis. This irreversible binding ensures that target engagement is not lost upon drug washout, unlike reversible binders .
| Evidence Dimension | Tubulin binding mechanism and apoptosis induction |
| Target Compound Data | Batabulin Sodium (Covalent binding at Cys-239; 50-80% apoptosis at 100 nM, 48h) |
| Comparator Or Baseline | Reversible tubulin inhibitors (e.g., Colchicine) |
| Quantified Difference | Irreversible modification prevents target dissociation, driving sustained G2/M arrest and apoptosis. |
| Conditions | MCF-7 breast cancer cells and cell-free bovine brain tubulin assays |
Covalent target engagement is essential for researchers developing irreversible inhibitors or studying prolonged cytoskeletal collapse without continuous drug exposure.
Due to its ability to bypass P-glycoprotein efflux pumps, Batabulin sodium is the optimal choice as a benchmark therapeutic in in vivo xenograft models of MDR cancers (e.g., CEM/VBL100). Its reliable formulation profile ensures consistent dosing [1].
Batabulin sodium induces rapid cytoskeletal collapse and morphological rounding in endothelial and tumor cells. It is highly suitable for procurement by laboratories evaluating the pharmacodynamics of novel VDAs targeting the tumor neovasculature [1].
For biochemical assays requiring a covalent β-tubulin modifier, Batabulin sodium serves as a precise standard. Its specific binding to Cys-239 on β1, β2, and β4 isotypes allows researchers to map binding sites and validate competitive assays against new irreversible drug candidates [1].